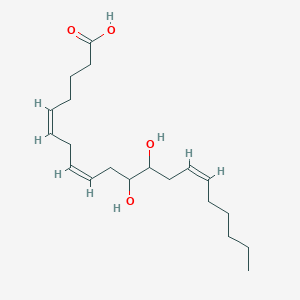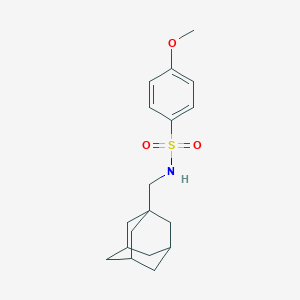
11,12-DiHETrE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11,12-DiHETrE is a dihydroxy derivative of eicosatrienoic acid, specifically obtained by formal dihydroxylation across the 11,12-double bond of arachidonic acid . This compound is part of the family of dihydroxyeicosatrienoic acids (DHETs), which are metabolites of arachidonic acid and play significant roles in various biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
11,12-DiHETrE can be synthesized through the dihydroxylation of arachidonic acid. The reaction typically involves the use of osmium tetroxide (OsO4) as a catalyst and N-methylmorpholine N-oxide (NMO) as a co-oxidant . The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, including the use of continuous flow reactors and advanced purification methods, can be applied to produce this compound in larger quantities.
Analyse Chemischer Reaktionen
Types of Reactions
11,12-DiHETrE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products
Oxidation: Formation of 11,12-dioxo-5Z,8Z,14Z-eicosatrienoic acid.
Reduction: Formation of 11,12-dihydroxy-5Z,8Z,14Z-eicosanoic acid.
Substitution: Formation of 11,12-ditosyl-5Z,8Z,14Z-eicosatrienoic acid.
Wissenschaftliche Forschungsanwendungen
11,12-DiHETrE has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of dihydroxylated fatty acids.
Wirkmechanismus
11,12-DiHETrE exerts its effects through several mechanisms:
Vergleich Mit ähnlichen Verbindungen
11,12-DiHETrE can be compared with other similar compounds, such as:
11,12-epoxy-5Z,8Z,14Z-eicosatrienoic acid (11,12-EET): An epoxide derivative that is a precursor to this compound.
14,15-dihydroxy-5Z,8Z,11Z-eicosatrienoic acid: Another dihydroxylated derivative of eicosatrienoic acid with different biological activities.
Uniqueness
This compound is unique due to its specific dihydroxylation pattern and its role in the metabolism of arachidonic acid. Its distinct biological activities and potential therapeutic applications set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
192461-95-3 |
|---|---|
Molekularformel |
C20H34O4 |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
(5Z,8Z,14Z)-11,12-dihydroxyicosa-5,8,14-trienoic acid |
InChI |
InChI=1S/C20H34O4/c1-2-3-4-5-9-12-15-18(21)19(22)16-13-10-7-6-8-11-14-17-20(23)24/h6,8-10,12-13,18-19,21-22H,2-5,7,11,14-17H2,1H3,(H,23,24)/b8-6-,12-9-,13-10- |
InChI-Schlüssel |
LRPPQRCHCPFBPE-KROJNAHFSA-N |
SMILES |
CCCCCC=CCC(C(CC=CCC=CCCCC(=O)O)O)O |
Isomerische SMILES |
CCCCC/C=C\CC(C(C/C=C\C/C=C\CCCC(=O)O)O)O |
Kanonische SMILES |
CCCCCC=CCC(C(CC=CCC=CCCCC(=O)O)O)O |
Physikalische Beschreibung |
Solid |
Synonyme |
(5Z,8Z,14Z)-11,12-dihydroxyicosa-5,8,14-trienoic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![26-Hydroxy-3,6,13,14,19-pentamethyl-25,27-dioxa-23-azaoctacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23.024,26]heptacos-6-ene-8,11-dione](/img/structure/B223265.png)








![N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B223335.png)
![N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B223343.png)

